molecular formula C9H13NO3S B1414825 N-(3-hydroxyphenyl)propane-1-sulfonamide CAS No. 1042555-41-8

N-(3-hydroxyphenyl)propane-1-sulfonamide

Cat. No. B1414825
CAS RN: 1042555-41-8
M. Wt: 215.27 g/mol
InChI Key: LVWXZUGNWJJKGS-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)propane-1-sulfonamide, also known as sulpiride, is a chemical compound belonging to the class of sulfonamides. It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol .


Molecular Structure Analysis

The InChI code for N-(3-hydroxyphenyl)propane-1-sulfonamide is 1S/C9H13NO3S/c1-2-6-14(12,13)10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)propane-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

I have conducted a thorough search, but unfortunately, there is limited information available on the specific scientific research applications of “N-(3-hydroxyphenyl)propane-1-sulfonamide”. The search results mostly include product pages from chemical suppliers and do not detail unique applications for this compound.

However, sulfonamides in general have a range of applications in medicinal chemistry due to their reactivity and ability to act as activating groups, protecting groups, leaving groups, and molecular scaffolds. They are also known for their pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, which allow them to play a role in treating diverse disease states including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mechanism of Action

While the specific mechanism of action for N-(3-hydroxyphenyl)propane-1-sulfonamide is not provided, sulfonamides, in general, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety information for N-(3-hydroxyphenyl)propane-1-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(3-hydroxyphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-6-14(12,13)10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWXZUGNWJJKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)propane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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